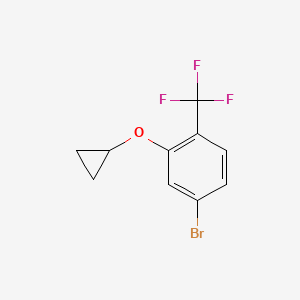
3-Chloro-2,5-difluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,5-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3ClF2O It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3, 2, and 5 on the benzene ring are replaced by chlorine and fluorine atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-2,5-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction, where a chlorobenzaldehyde is reacted with an alkali fluoride in a dipolar aprotic medium . This method allows for the selective introduction of fluorine atoms into the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with readily available starting materials, such as chlorobenzaldehyde, and involve several reaction steps, including halogenation and fluorination, to achieve the desired product. The use of dipolar aprotic solvents and controlled reaction conditions is crucial to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzaldehydes with various functional groups.
Oxidation Reactions: The major product is 3-chloro-2,5-difluorobenzoic acid.
Reduction Reactions: The major product is 3-chloro-2,5-difluorobenzyl alcohol.
科学的研究の応用
3-Chloro-2,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and selectivity towards certain biological targets.
類似化合物との比較
Similar Compounds
2,5-Difluorobenzaldehyde: Similar structure but lacks the chlorine atom.
3-Chloro-4-fluorobenzaldehyde: Similar structure but has a different fluorine substitution pattern.
2,6-Difluorobenzaldehyde: Similar structure but with different fluorine substitution positions.
Uniqueness
3-Chloro-2,5-difluorobenzaldehyde is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and selectivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.
特性
分子式 |
C7H3ClF2O |
|---|---|
分子量 |
176.55 g/mol |
IUPAC名 |
3-chloro-2,5-difluorobenzaldehyde |
InChI |
InChI=1S/C7H3ClF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H |
InChIキー |
JFUPTDVDELCDKB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C=O)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


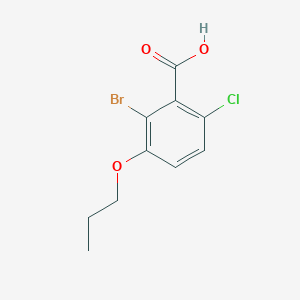

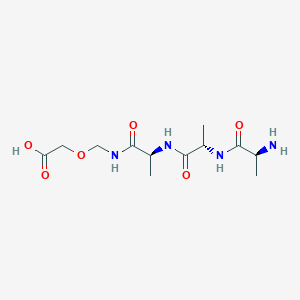

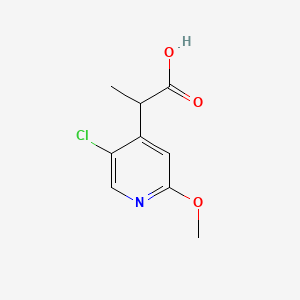
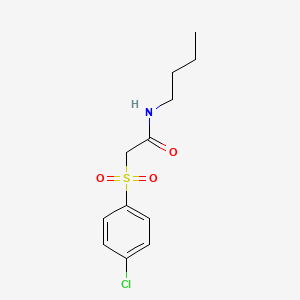
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)
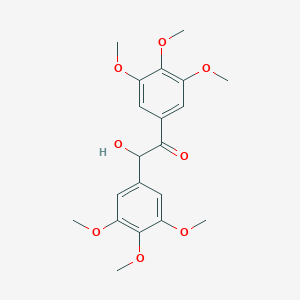
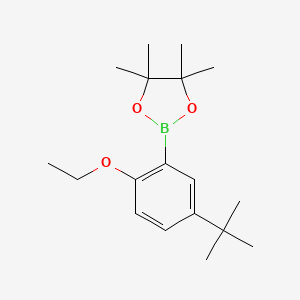
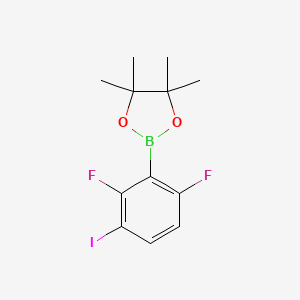
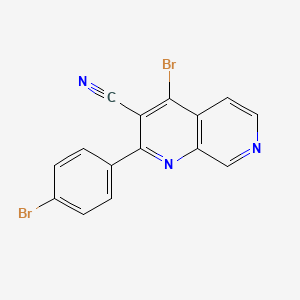
![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)
![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)
